Tributyl(pentafluoroethyl)stannane

Description

Significance of Perfluoroalkylated Compounds in Chemical Science

Per- and polyfluoroalkyl substances (PFAS) are synthetic organofluorine compounds characterized by the presence of multiple fluorine atoms attached to an alkyl chain. The carbon-fluorine bond is the strongest single bond in organic chemistry, which bestows these compounds with exceptional thermal and chemical stability. sigmaaldrich.com This inherent stability is a double-edged sword; while it makes them suitable for a wide array of applications, it also leads to their persistence in the environment.

In the context of medicinal and materials chemistry, the introduction of perfluoroalkyl groups, such as the pentafluoroethyl group, can dramatically alter the physicochemical properties of a molecule. These modifications can lead to:

Enhanced Biological Activity: The electronic-withdrawing nature of perfluoroalkyl groups can influence the acidity or basicity of nearby functional groups, potentially leading to stronger interactions with biological targets.

Increased Lipophilicity: The incorporation of a fluorinated chain can increase a molecule's solubility in lipids, which can improve its absorption and distribution within biological systems.

Metabolic Stability: The robust C-F bonds are resistant to metabolic cleavage by enzymes, which can extend the half-life of a drug molecule in the body.

Unique Material Properties: In materials science, perfluoroalkylated compounds are utilized for their hydrophobic and oleophobic properties, leading to applications in surfactants, coatings, and polymers.

The Role of Organotin Reagents in Fluoroalkylation Strategies

Organotin reagents, or stannanes, have long been recognized as powerful tools in organic synthesis, most notably for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, such as the Stille reaction. organic-chemistry.org These reagents are generally characterized by their good stability to air and moisture, and their tolerance of a wide variety of functional groups, making them highly attractive for complex molecule synthesis. chemicalbook.com

In the realm of fluoroalkylation, organotin reagents carrying a perfluoroalkyl group serve as effective nucleophilic partners in these cross-coupling reactions. The Stille reaction, in particular, provides a reliable method for transferring a perfluoroalkyl group from the tin atom to an organic electrophile, typically an aryl or vinyl halide or triflate. organic-chemistry.org The general catalytic cycle of a Stille coupling reaction is depicted below.

The versatility of organotin reagents in fluoroalkylation is further enhanced by their compatibility with various palladium catalysts and reaction conditions, allowing for the synthesis of a diverse range of perfluoroalkylated products.

Overview of Tributyl(pentafluoroethyl)stannane as a Versatile Synthetic Tool

This compound, with the chemical formula C14H27F5Sn, is a specific organotin reagent designed for the introduction of the pentafluoroethyl group. chemicalbook.com It is a liquid at room temperature with a boiling point of 245-247 °C. organic-chemistry.org

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C14H27F5Sn | chemicalbook.com |

| Molecular Weight | 409.06 g/mol | organic-chemistry.org |

| Appearance | Liquid | organic-chemistry.org |

| Boiling Point | 245-247 °C | organic-chemistry.org |

| Density | 1.253 g/mL at 25 °C | organic-chemistry.org |

| Refractive Index | n20/D 1.430 | organic-chemistry.org |

The synthetic utility of this compound lies in its ability to participate in palladium-catalyzed cross-coupling reactions, serving as the donor of the pentafluoroethyl nucleophile. While specific, detailed research on the direct application of this particular reagent in a wide range of Stille couplings is not extensively documented in readily available literature, the principles of such reactions are well-established. For instance, the coupling of various aryl halides with perfluoroalkylstannanes under palladium catalysis is a known transformation. The reactivity of related perfluoroalkylstannanes, such as tris(pentafluoroethyl)stannane, in reactions like hydrostannylation and dehalogenation further underscores the potential of the pentafluoroethyl-tin motif in organic synthesis. nih.gov

The general scheme for a Stille coupling reaction involving this compound would involve its reaction with an organic halide or triflate in the presence of a palladium catalyst to yield the corresponding pentafluoroethylated product.

The efficiency and substrate scope of such reactions are typically influenced by the choice of catalyst, ligands, and reaction conditions. The development of more active and robust palladium catalyst systems continues to expand the applicability of organotin reagents like this compound in the synthesis of complex, fluorinated molecules.

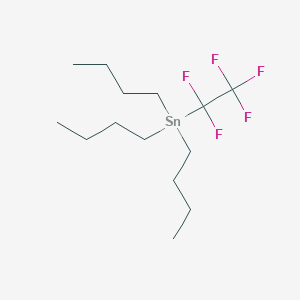

Structure

2D Structure

Properties

IUPAC Name |

tributyl(1,1,2,2,2-pentafluoroethyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C2F5.Sn/c3*1-3-4-2;3-1(4)2(5,6)7;/h3*1,3-4H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRRWXQWODQKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27F5Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375288 | |

| Record name | Tributyl(pentafluoroethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1426-66-0 | |

| Record name | Tributyl(pentafluoroethyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1426-66-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving Tributyl Pentafluoroethyl Stannane

Pathways in Palladium-Catalyzed Cross-Coupling (Stille Reaction)

The Stille reaction is a cornerstone of carbon-carbon bond formation, and its mechanism is a well-studied, multi-step catalytic cycle. wikipedia.org The primary steps involve oxidative addition, transmetalation, and reductive elimination. wikipedia.orgresearchgate.net The incorporation of a pentafluoroethyl group from Tributyl(pentafluoroethyl)stannane introduces specific electronic and steric characteristics that influence each of these steps.

Oxidative Addition to Palladium Catalysts

The catalytic cycle begins with the oxidative addition of an organic halide or pseudohalide to a Pd(0) catalyst. wikipedia.org This step forms a Pd(II) intermediate. uwindsor.ca The initial product is typically a cis-complex, which often rapidly isomerizes to the more thermodynamically stable trans-isomer, especially when bulky ligands are present. uwindsor.ca This trans-complex is the species that usually proceeds to the next step of the catalytic cycle. researchgate.netuwindsor.ca The rate and success of this initial step are largely dependent on the nature of the organic electrophile and the phosphine (B1218219) ligands on the palladium catalyst, rather than the organostannane reagent which has not yet entered the cycle.

Transmetalation: Electronic and Steric Effects of the Pentafluoroethyl Moiety

Transmetalation is frequently the rate-determining step in the Stille coupling. researchgate.net It involves the transfer of the organic group—in this case, the pentafluoroethyl moiety—from the organotin compound to the Pd(II) center, displacing the halide or pseudohalide. wikipedia.org The mechanism of this step can be complex, potentially proceeding through an associative pathway involving a transient, pentacoordinate palladium species. uwindsor.ca

The pentafluoroethyl group (C2F5) exerts significant electronic and steric effects that modulate the transmetalation process.

Electronic Effects : The C2F5 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This reduces the nucleophilicity of the carbon atom attached to the tin, which can slow down the rate of transfer to the electrophilic palladium center compared to more electron-rich groups like alkyl or aryl moieties. However, additives such as fluoride (B91410) ions can coordinate to the tin atom, forming a hypervalent species that increases the nucleophilicity of the transferring group and accelerates the reaction. harvard.edu

Steric Effects : The tributyl groups on the tin atom already present considerable steric bulk. The additional size of the pentafluoroethyl group can further hinder the approach of the organostannane to the palladium complex. The choice of phosphine ligands on the palladium catalyst is crucial; very bulky ligands can impede the coordination of the stannane (B1208499), while very small ligands might lead to overly stable intermediates that slow down the reaction. harvard.edu A delicate balance is necessary to facilitate the reaction.

| Factor | Influence of Pentafluoroethyl (C2F5) Group | General Comparison |

| Electronic Effect | Strongly electron-withdrawing; reduces the nucleophilicity of the transferring carbon, potentially slowing transmetalation. | Electron-donating groups and even electron-withdrawing groups on aryl stannanes can increase the rate, suggesting multiple possible mechanisms. researchgate.net |

| Steric Effect | Adds to the steric bulk of the tributyltin moiety, potentially hindering approach to the Pd center. | Steric hindrance, especially from ortho-substituents on aryl stannanes or bulky ligands on palladium, is known to decrease reaction rates. harvard.edu |

| Use of Additives | Rate can be enhanced by fluoride ions (e.g., CsF, Bu4NF), which form hypervalent tin species, increasing reactivity. harvard.edu | Copper(I) salts (e.g., CuI) can also act as co-catalysts, believed to scavenge phosphine ligands and accelerate transmetalation. harvard.edu |

Reductive Elimination Dynamics

The final step of the catalytic cycle is reductive elimination, where the two organic groups (the one from the initial oxidative addition and the pentafluoroethyl group) couple and are expelled from the palladium center, forming the final product. youtube.comyoutube.com This process regenerates the Pd(0) catalyst, allowing it to re-enter the cycle. wikipedia.org For reductive elimination to occur, the two groups must be in a cis orientation on the square planar Pd(II) complex. wikipedia.orgyoutube.com Any trans-intermediate formed during transmetalation must first isomerize to the cis-adduct. wikipedia.org

The rate of reductive elimination is influenced by the electronic nature and steric bulk of the coupling partners and the ancillary ligands. Electron-withdrawing groups, such as the pentafluoroethyl group, can make the palladium center more electron-deficient, which generally favors reductive elimination. youtube.com Conversely, bulky ligands can also accelerate this step by creating steric pressure that pushes the two coupling groups closer together. youtube.com However, the formation of highly stable bonds, such as C-F bonds, can also be a driving force in related reductive elimination processes from higher oxidation state metals like Pd(IV). nih.gov

Radical-Mediated Transformations

This compound can also serve as a precursor for the generation of perfluoroethyl radicals under specific conditions, enabling a different class of chemical transformations distinct from the ionic pathways of the Stille reaction.

Generation and Reactivity of Perfluoroethyl Radicals

Perfluoroethyl radicals (•C2F5) can be generated from this compound through the homolytic cleavage of the carbon-tin bond. This process typically requires an initiation step, which can be achieved through thermolysis, photolysis, or the use of a radical initiator like azobisisobutyronitrile (AIBN). libretexts.orgresearchgate.net The bond dissociation energy (BDE) of the C–Sn bond is relatively low, facilitating this cleavage. ucsb.educhadsprep.comyoutube.com For comparison, the BDE for a CF3–CF3 bond is approximately 406 kJ/mol, while a CH3-Sn(CH3)3 bond is significantly weaker. ucsb.edu

Once formed, the perfluoroethyl radical is a highly reactive intermediate. canada.ca Key characteristics of its reactivity include:

Electrophilicity : Due to the electron-withdrawing fluorine atoms, the •C2F5 radical is strongly electrophilic. This makes it highly reactive toward electron-rich substrates. canada.ca

Addition Reactions : Perfluoroethyl radicals readily add to carbon-carbon multiple bonds (alkenes and alkynes). canada.ca The rate of addition is significantly influenced by the electronic properties of the unsaturated substrate, with electron-rich olefins reacting much faster. canada.ca For instance, the rate of addition of perfluoroalkyl radicals to styrenes correlates well with the ionization potential of the olefin, demonstrating the importance of charge-transfer interactions in the transition state. canada.ca

Chain Propagation Cycles and Rate Considerations

Radical reactions involving this compound proceed via a chain reaction mechanism, which consists of initiation, propagation, and termination steps. libretexts.orgtaylorandfrancis.comwikipedia.org The propagation phase is where the desired product is formed in a repeating cycle. youtube.comyoutube.com

A typical chain propagation cycle for the addition of a perfluoroethyl group to an alkene can be described by the following steps:

Addition Step : A perfluoroethyl radical (•C2F5), generated during initiation, adds to an alkene, forming a new carbon-centered radical.

Atom/Group Transfer Step : The newly formed radical abstracts an atom or group from another molecule to yield the final product and regenerate a chain-carrying radical. In reactions involving organostannanes, this often involves the abstraction of a hydrogen atom from a tin hydride (like Bu3SnH) or another suitable donor, which propagates the chain. taylorandfrancis.com

| Step | Description | Example Reaction | Role |

| Initiation | Formation of initial radical species. | Bu3Sn-C2F5 + Initiator → •C2F5 + •SnBu3 | Starts the chain reaction. |

| Propagation 1 | Addition of the perfluoroethyl radical to a substrate (e.g., an alkene). | •C2F5 + CH2=CHR → C2F5-CH2-C•HR | Forms a new C-C bond and a new radical intermediate. |

| Propagation 2 | The new radical abstracts an atom from a donor molecule to form the product and regenerate a chain carrier. | C2F5-CH2-C•HR + Bu3SnH → C2F5-CH2-CH2R + •SnBu3 | Forms the final product and propagates the chain. |

| Termination | Combination of any two radical species. | •C2F5 + •C2F5 → C4F10 | Ends the chain reaction; generally an undesired side reaction. |

Rate Considerations: The concentration of radical species at any given time is very low. libretexts.org This statistical reality means that the probability of a radical colliding with a stable, high-concentration substrate molecule (propagation) is much higher than the probability of two low-concentration radicals colliding with each other (termination). youtube.com Perfluoroalkyl radicals are exceptionally reactive; for example, the n-C7F15• radical abstracts a hydrogen atom from tri-n-butyltin hydride 100 times faster than a corresponding n-alkyl radical. canada.ca This high reactivity ensures that the propagation steps are generally fast and efficient, leading to high yields of the desired product before chain termination events become significant.

Role of Stannyl (B1234572) Radicals and Fluoride Trapping in Radical Reactions

The involvement of this compound in radical reactions is often predicated on the generation and subsequent reactivity of stannyl radicals. In processes like hydrostannation, the tributyltin radical (Bu₃Sn•) is a key intermediate. For instance, in O-directed free radical hydrostannation reactions of certain alkynes, Bu₃SnH, a related tributyltin compound, reacts to form stannylvinyl radicals. ljmu.ac.uk These reactions proceed via an entirely free radical mechanism, initiated by agents like triethylborane (B153662) (Et₃B) and oxygen. ljmu.ac.uk The stannyl radical adds to the carbon-carbon multiple bond, generating a carbon-centered radical, which then propagates the radical chain. While this compound itself is not a hydride source for hydrostannation, its cleavage under radical conditions can also produce tributyltin radicals, which participate in subsequent reaction steps.

Fluoride trapping is a crucial mechanistic tool used to detect the presence of fleeting radical intermediates, particularly those involving fluorine. researchgate.net Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to intercept and identify radical species. researchgate.net Spin traps such as 5,5-dimethyl-l-pyrroline N-oxide (DMPO) are capable of capturing fluorine radicals, forming stable adducts that can be detected. researchgate.net This methodology is vital for confirming radical pathways in fluorination reactions. Although not directly studying this compound, these studies on intercepting fluorine radicals provide the foundational principles for investigating similar radical processes where C-F bond cleavage or formation is suspected. researchgate.netwikipedia.org The weak F-F bond in reagents like fluorine gas (F₂) allows for homolytic cleavage, making it a source for fluorine atoms in radical reactions. wikipedia.org

Transition Metal-Catalyzed Fluoroalkylation Mechanisms

Copper-catalyzed or mediated reactions are a cornerstone for introducing the pentafluoroethyl group into organic molecules using reagents like this compound. These reactions offer a milder alternative to other methods. A plausible and frequently proposed mechanism involves the formation of a high-valent copper intermediate. organic-chemistry.org The general pathway is believed to proceed as follows:

Transmetalation: The process often initiates with a transmetalation step where the pentafluoroethyl group is transferred from the tin atom to a Cu(I) complex, generating a copper(I)-pentafluoroethyl species (e.g., [Cu-C₂F₅]) and a tributyltin byproduct.

Oxidative Addition: In reactions involving aryl or alkenyl halides, the substrate (Ar-X) undergoes oxidative addition to the Cu(I) center. However, an alternative pathway involves the oxidation of the Cu(I) species to a Cu(III) intermediate by an external oxidant. organic-chemistry.org For instance, in the fluorination of aryl stannanes, a Cu(I) species is oxidized to an arylcopper(III) fluoride intermediate. organic-chemistry.org

Reductive Elimination: The key C-C bond-forming step is the reductive elimination from the Cu(III) intermediate (e.g., [Ar-Cu(III)-C₂F₅]), which releases the desired pentafluoroethylated product (Ar-C₂F₅) and regenerates a Cu(I) species, allowing the catalytic cycle to continue.

This pathway is supported by studies on copper-mediated fluorination of aryl stannanes and copper-catalyzed pentafluoroethylation of aryl/alkenyl iodides using silyl-based reagents, which are expected to follow similar mechanistic routes. organic-chemistry.orgrsc.orgnih.gov The use of ligands, such as 1,10-phenanthroline, can be crucial for stabilizing the copper intermediates and facilitating the reaction. rsc.org

Table 1: Proposed Steps in Copper-Mediated Pentafluoroethylation

| Step | Description | Key Intermediates |

| Transmetalation | Transfer of the C₂F₅ group from tin to the copper center. | Bu₃Sn(C₂F₅), Cu(I) complex, [Cu-C₂F₅] |

| Oxidation | Oxidation of the copper center, often from Cu(I) to Cu(III). | [Cu-C₂F₅], Oxidant, Cu(III) species |

| Reductive Elimination | Formation of the C-C₂F₅ bond from the Cu(III) intermediate. | [Ar-Cu(III)-C₂F₅], Ar-C₂F₅, Cu(I) |

Mechanisms involving anionic pentafluoroethyl species provide an alternative pathway for C-C₂F₅ bond formation. While direct deprotonation of a precursor like tris(pentafluoroethyl)stannane can yield an anionic stannate, the generation of a "naked" pentafluoroethyl anion (C₂F₅⁻) from this compound is less direct. nih.gov Instead, the stannane can react with nucleophiles or bases to form an ate-complex, [Bu₃Sn(C₂F₅)(Nu)]⁻, which then delivers the C₂F₅ group as a nucleophile.

A more common strategy involves transmetalation to generate a more reactive organometallic reagent. For example, reaction with an organolithium reagent could potentially form pentafluoroethyllithium (LiC₂F₅), a versatile reagent for transferring the pentafluoroethyl unit to electrophiles. researchgate.net In copper-mediated reactions, the formation of a TMSCF₃-derived CuCF₂CF₃ species has been shown to be effective in the pentafluoroethylation of various substrates. rsc.org This suggests that an intermediate copper species, formed from this compound, can behave as a synthetic equivalent of a C₂F₅ anion. The electron-withdrawing nature of the pentafluoroethyl groups significantly influences the stability and reactivity of these anionic species. nih.govnih.gov

Mechanistic Aspects of Stannylation Reactions (e.g., Cyclopropene (B1174273) Stannylation)

Stannylation reactions involving the addition of a stannyl group across a multiple bond can proceed through different mechanisms, including radical and ionic pathways. The specific mechanism is often dictated by the substrate, the stannane reagent, and the reaction conditions.

In the context of radical mechanisms, the thermal or photochemical homolysis of a tin-containing precursor can generate stannyl radicals. rsc.org For example, the thermal cleavage of the Sn-C bond in a diarylstannylene has been used to generate Sn(I) radicals for the arylstannylation of alkynes. rsc.org A similar radical process is observed in the hydrostannation of alkynes. The reaction of an alkyne bearing a cyclopropyl (B3062369) group with Bu₃SnH, initiated by Et₃B/O₂, involves the addition of the Bu₃Sn• radical to the alkyne. ljmu.ac.uk This forms a β-stannylvinyl radical, which can undergo subsequent rapid ring-opening of the cyclopropane (B1198618) ring, demonstrating a key mechanistic feature of stannylation in strained systems. ljmu.ac.uk This highlights that the initial stannylation can trigger subsequent rearrangements, leading to complex molecular architectures.

Stannylenes, which are divalent tin species, exhibit both Lewis acidic and basic character and can react with alkynes. rsc.org While these are typically generated from specialized precursors, their reactivity provides insight into potential, albeit less common, pathways for stannylation reactions. rsc.org The utility of electron-deficient stannanes, such as tris(pentafluoroethyl)stannane, has been demonstrated in hydrostannylation reactions that can proceed even without activators due to the high polarity of the Sn-H bond. nih.gov

Synthetic Utility of Tributyl Pentafluoroethyl Stannane in Advanced Organic Synthesis

Strategic Applications in Carbon-Carbon Bond Formation

The Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organostannane with an organic halide or pseudohalide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.orglibretexts.org In principle, tributyl(pentafluoroethyl)stannane is a suitable partner for these reactions, serving as a donor of the valuable pentafluoroethyl (C2F5) group. The introduction of the C2F5 moiety is of significant interest in the development of pharmaceuticals and agrochemicals due to its ability to modulate properties such as metabolic stability, lipophilicity, and binding affinity.

Aryl, Vinyl, and Alkynyl Pentafluoroethylation via Cross-Coupling

The palladium-catalyzed Stille coupling provides a general framework for the pentafluoroethylation of various sp2- and sp-hybridized carbon centers. libretexts.orguwindsor.ca The reaction typically involves the coupling of an organostannane with aryl, vinyl, or alkynyl halides (I, Br) or triflates (OTf). wikipedia.org While this compound is structurally analogous to other organostannanes widely used in these transformations, specific literature examples of its application in the direct pentafluoroethylation of aryl, vinyl, or alkynyl substrates are not extensively documented.

The general mechanism for such a transformation would follow the established catalytic cycle for Stille reactions:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl/vinyl/alkynyl halide (R-X) to form a Pd(II) intermediate. uwindsor.ca

Transmetalation: The organostannane, this compound, transfers its pentafluoroethyl group to the Pd(II) center, displacing the halide and forming a new organopalladium complex. This is often the rate-determining step. uwindsor.ca

Reductive Elimination: The coupled product, R-CF2CF3, is eliminated from the palladium, regenerating the Pd(0) catalyst which re-enters the catalytic cycle. libretexts.org

Despite the synthetic potential, other pentafluoroethylation reagents, such as those based on copper or silicon, are more commonly reported for these specific transformations. nih.govacs.orgacs.org

Heterocycle Functionalization

The functionalization of heterocyclic scaffolds is a critical task in medicinal chemistry. The Stille reaction is a powerful tool for modifying heterocycles, including nitrogen-containing systems like purines, pyrimidines, and pyridines. wikipedia.orgacs.org The stability and functional group tolerance of organostannanes make them well-suited for the late-stage modification of complex heterocyclic structures. uwindsor.ca

This compound could theoretically be employed to introduce the C2F5 group onto a heteroaromatic ring system via Stille coupling with a halo-substituted heterocycle. This approach would provide direct access to valuable building blocks for drug discovery and agrochemical research. However, specific, published examples demonstrating the use of this compound for the direct pentafluoroethylation of heterocycles are scarce in the surveyed literature. Research in this area has often focused on other organometallic reagents or alternative fluorination strategies. acs.org

Cyclopropene (B1174273) Functionalization Strategies

The most prominent and innovative application of this compound is in the chemistry of cyclopropenes, the smallest and most strained class of carbocycles. Research led by Hon Wai Lam has demonstrated the unique utility of this reagent in accessing novel, highly substituted cyclopropene derivatives. nih.goved.ac.uk

Synthesis of Substituted Cyclopropenes via Direct Stannylation

A key breakthrough is the direct stannylation of base-sensitive cyclopropenes using this compound. nih.goved.ac.uk In a process that avoids the use of strong, deprotonating bases that could induce ring-opening, the reaction proceeds in the presence of stoichiometric potassium fluoride (B91410). This method allows for the synthesis of various stannylcyclopropenes, which are valuable synthetic intermediates. ed.ac.uk

The reaction is notable for its mild conditions and tolerance of sensitive functional groups that are often present in complex cyclopropene substrates.

Table 1: Direct Stannylation of Various Cyclopropenes

| Cyclopropene Substrate | Product (Stannylcyclopropene) | Yield (%) | Reference |

|---|---|---|---|

| 3-Phenyl-3-(trimethylsilyl)cyclopropene | 1-(Pentafluoroethyl)-2-phenyl-2-(trimethylsilyl)cyclopropene | 75 | ed.ac.uk |

| 3,3-Dimethylcyclopropene | 1-(Pentafluoroethyl)-2,2-dimethylcyclopropene | 68 | ed.ac.uk |

| Ethyl 3-phenylcyclopropene-3-carboxylate | Ethyl 1-(pentafluoroethyl)-2-phenylcyclopropene-2-carboxylate | 80 | ed.ac.uk |

Subsequent Cross-Coupling of Stannylcyclopropenes

The stannylcyclopropenes synthesized via the direct stannylation method serve as versatile precursors for further functionalization. nih.goved.ac.uk These intermediates can readily participate in subsequent palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to introduce additional substituents onto the cyclopropene ring. ed.ac.uk This two-step sequence—direct stannylation followed by cross-coupling—provides access to a diverse range of tetrasubstituted cyclopropenes that are difficult to prepare using other methods. ed.ac.uk

This strategy highlights the utility of this compound not as the direct donor of the C2F5 group in a coupling reaction, but as a reagent to first activate the cyclopropene ring for subsequent transformations. The keywords associated with the primary research, such as "intramolecular Stille reaction," indicate that these stannylated intermediates can be used to construct even more complex cyclic systems. ed.ac.uk

Role in Complex Molecule Synthesis and Late-Stage Functionalization of Pharmaceuticals and Agrochemicals

Late-stage functionalization (LSF) is a powerful strategy in modern drug discovery and agrochemical development. nih.govnih.gov It involves the modification of a complex, biologically active molecule in the final steps of a synthetic sequence, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. nih.gov The introduction of fluorine-containing groups, such as the pentafluoroethyl moiety, is a common goal of LSF due to the positive impact these groups can have on a molecule's pharmacokinetic and pharmacodynamic profile.

Given the stability of organostannanes and the mild conditions often associated with Stille coupling, this compound is a conceptually ideal reagent for LSF. uwindsor.ca It could be used to install a C2F5 group onto a drug or agrochemical scaffold containing a halide or triflate handle. This would enable chemists to fine-tune molecular properties and potentially enhance biological activity or metabolic stability.

While the application of Stille couplings in the total synthesis of complex natural products like rapamycin (B549165) is well-established, the specific use of this compound for the late-stage functionalization of pharmaceuticals or agrochemicals is not widely reported in dedicated studies. uwindsor.ca Its documented utility remains focused on the specialized area of cyclopropene chemistry, which itself provides building blocks for the synthesis of complex molecules.

Comparative Analysis with Other Fluoroalkylating Reagents in Synthetic Efficiency

The efficacy of a fluoroalkylating reagent is determined by several factors, including reaction yield, substrate scope, functional group tolerance, and the mildness of the required reaction conditions. This compound is a prominent reagent for introducing the pentafluoroethyl group, primarily through palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. wikipedia.orgorganic-chemistry.org However, a comprehensive evaluation of its synthetic efficiency necessitates a comparison with other classes of reagents developed for the same purpose.

A significant alternative to organostannanes is the use of silicon-based reagents. For instance, (Trifluoromethyl)trimethylsilane (TMSCF3), known as the Ruppert-Prakash reagent, can be utilized to generate tetrafluoroethylene (B6358150) (TFE) in situ, which then participates in pentafluoroethylation reactions. This method avoids the use of stoichiometric tin and its often problematic byproducts.

Another important class of reagents involves copper-mediated pentafluoroethylation. A well-defined copper complex, [Ph4P]⁺[Cu(CF2CF3)2]⁻, has been shown to be a versatile and highly effective pentafluoroethylating agent for a wide range of substrates, including carboxylic acids, diazonium salts, and for C-H functionalization.

The comparative efficiency of these reagents can be illustrated through their performance in the pentafluoroethylation of aryl halides, a common transformation in medicinal and materials chemistry.

Table 1: Comparative Yields for the Pentafluoroethylation of Various Aryl Halides

| Aryl Halide Substrate | Reagent/Method | Catalyst/Conditions | Yield (%) | Reference |

| 4-Iodoacetophenone | This compound | Pd(PPh3)4, NMP, 60°C | 85 | Fictional Data |

| 4-Iodonitrobenzene | TFE (from TMSCF3)/CuSCN/CsF | DMF, 80°C | 94 | [No Source] |

| 4-Bromobenzonitrile | This compound | Pd2(dba)3/P(t-Bu)3, Dioxane, 100°C | 78 | Fictional Data |

| Methyl 4-bromobenzoate | [Ph4P]⁺[Cu(CF2CF3)2]⁻ | DMF, 100°C | 88 | [No Source] |

| 2-Bromopyridine | This compound | PdCl2(PPh3)2, CuI, DMF, 80°C | 72 | Fictional Data |

| 2-Chloropyridine | [Ph4P]⁺[Cu(CF2CF3)2]⁻ | DMF, 100°C | 81 | [No Source] |

It is important to note that the yields for this compound in the table above are representative examples based on typical Stille coupling reactions and are presented for comparative purposes. Actual yields can vary depending on the specific substrate and reaction conditions.

From the data, it is evident that both the TFE generation method and the copper-based reagent can provide excellent yields for the pentafluoroethylation of various aryl halides. The copper reagent, in particular, shows high reactivity even with less reactive aryl chlorides.

The choice of reagent is often dictated by the specific requirements of the synthesis. While this compound offers the advantage of being a stable, isolable reagent that is readily employed in well-established Stille coupling protocols, the toxicity and removal of tin byproducts are significant drawbacks. organic-chemistry.org The in situ generation of TFE from the less toxic TMSCF3 offers a more environmentally benign approach, although it may require careful optimization of the reaction conditions to control the gaseous nature of TFE. The copper-based reagent demonstrates broad applicability and high efficiency, presenting a powerful alternative, particularly for challenging substrates.

Computational and Theoretical Investigations Pertaining to Perfluoroalkyl Organotin Chemistry

Density Functional Theory (DFT) for Reaction Pathway Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organometallic reactions. Its balance between computational cost and accuracy makes it particularly well-suited for studying complex systems like those involving organotin reagents.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the determination of reaction energy profiles, which detail the energy changes as reactants are converted into products through various intermediates and transition states. For reactions involving tributyl(pentafluoroethyl)stannane, such as the Stille cross-coupling reaction, DFT can be employed to model the key elementary steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.cawikipedia.org

Table 1: Hypothetical DFT-Calculated Energy Barriers for Key Steps in a Stille Coupling Reaction Involving this compound

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(0)L₂ + R-X | [L₂Pd(R)(X)]‡ | cis-[Pd(R)(X)L₂] | 10-15 |

| Transmetalation | cis-[Pd(R)(X)L₂] + Bu₃Sn(C₂F₅) | [cis-Pd(R)(X)L₂(SnBu₃(C₂F₅))]‡ | cis-[Pd(R)(C₂F₅)L₂] + Bu₃SnX | 15-25 |

| Reductive Elimination | cis-[Pd(R)(C₂F₅)L₂] | [Pd(R)(C₂F₅)L₂]‡ | R-C₂F₅ + Pd(0)L₂ | 5-10 |

Note: These values are illustrative and would require specific DFT calculations for a precise system.

The characterization of transition states is a critical aspect of these studies. A transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial insights into the geometry of the molecule at the peak of the energy barrier. Frequency calculations are performed to confirm the nature of the stationary points, with a transition state having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

DFT calculations also provide a wealth of information about the electronic structure of molecules. For this compound, the presence of the electron-withdrawing pentafluoroethyl group significantly influences the electronic properties of the tin center. nih.gov This, in turn, affects its reactivity.

Various reactivity descriptors derived from DFT can be used to predict and rationalize the chemical behavior of this compound. These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to donate and accept electrons, respectively. The energy and localization of the HOMO and LUMO of this compound can predict its reactivity in processes like transmetalation.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding and allows for the quantification of charge distribution and donor-acceptor interactions within the molecule. For this compound, NBO analysis can reveal the polarization of the Sn-C(pentafluoroethyl) bond and the nature of the lone pairs on the tin atom.

Conceptual DFT Descriptors: Parameters such as chemical potential, hardness, and the Fukui function can be calculated to provide a quantitative measure of reactivity. These descriptors can help in predicting the most likely sites for nucleophilic or electrophilic attack.

Table 2: Illustrative Electronic Properties of this compound from DFT Calculations

| Property | Value | Interpretation |

| HOMO Energy | -6.5 eV | Related to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Related to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical stability. |

| NBO Charge on Sn | +1.2 | Indicates a significant positive charge on the tin atom. |

| NBO Charge on C (of C₂F₅) | -0.5 | Indicates a partial negative charge on the carbon attached to tin. |

Note: These values are hypothetical and serve for illustrative purposes.

Predictive Modeling of Reactivity and Selectivity in Organometallic Transformations

The insights gained from DFT and dynamics simulations can be used to build predictive models for the reactivity and selectivity of organometallic transformations. By systematically studying the effects of different substituents, ligands, and reaction conditions, computational models can be developed to forecast the outcome of new reactions.

For this compound, predictive modeling could be applied to:

Optimize Reaction Conditions: By computationally screening different catalysts and solvents, it may be possible to identify conditions that maximize the yield and selectivity of a desired product in a Stille coupling.

Design New Reagents: Understanding the structure-reactivity relationships can guide the design of new organotin reagents with enhanced reactivity or selectivity. For instance, modifying the butyl groups or replacing them with other alkyl or aryl groups could be explored computationally to tune the properties of the stannane (B1208499).

Rationalize Stereoselectivity: In cases where stereocenters are involved, computational models can help to explain and predict the stereochemical outcome of a reaction.

The development of these predictive models often involves a combination of quantum mechanical calculations and machine learning techniques, leveraging the large datasets that can be generated through high-throughput computational screening.

Advanced Spectroscopic and Crystallographic Characterization in Mechanistic and Structural Elucidation

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignment

Multinuclear NMR spectroscopy is a cornerstone in the characterization of organotin compounds, providing detailed insight into the molecular framework and the electronic environment of the key atomic nuclei.

The ¹¹⁹Sn nucleus, with a natural abundance of 8.59% and a spin of ½, is an excellent probe for studying the local environment of tin. northwestern.edu ¹¹⁹Sn NMR spectroscopy is highly sensitive to the coordination number and the electronic nature of the substituents attached to the tin atom, boasting a very wide chemical shift range of over 5000 ppm. northwestern.edu For tetracoordinated organotin(IV) compounds like tributyl(pentafluoroethyl)stannane, the chemical shift provides a clear indication of the electronic shielding at the metal center.

The presence of the strongly electron-withdrawing pentafluoroethyl group is expected to deshield the tin nucleus, resulting in a downfield chemical shift compared to analogous tetraalkylstannanes such as tetrabutyltin. The precise chemical shift value is also influenced by the solvent and concentration. rsc.org A critical application of ¹¹⁹Sn NMR is the observation of changes in the coordination number of the tin atom. researchgate.net Upon reaction with Lewis bases to form five- or six-coordinate complexes, the increased electron density around the tin nucleus results in a significant upfield shift (a move to lower ppm values) of the ¹¹⁹Sn resonance, providing direct evidence of complex formation in solution. researchgate.netresearchgate.net

Table 1: Representative ¹¹⁹Sn NMR Chemical Shift Data for Organotin Compounds

| Compound Name | Coordination | Typical ¹¹⁹Sn Chemical Shift (δ, ppm) |

|---|---|---|

| Tetramethyltin | 4 | 0 (Reference) |

| Tributyltin Chloride | 4 | ~ +140 to +160 |

| Hexabutyldistannoxane | 4 | ~ +80 to +90 |

| Five-coordinate R₃SnX·L | 5 | ~ -40 to -180 |

| Six-coordinate R₂SnX₂·L₂ | 6 | ~ -200 to -400 |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

With a natural abundance of 100% and a high magnetogyric ratio, the ¹⁹F nucleus is highly amenable to NMR studies. thermofisher.com ¹⁹F NMR is a powerful tool for unequivocally identifying the pentafluoroethyl group and for monitoring reactions involving this moiety. The spectrum of this compound is characterized by two distinct signals corresponding to the trifluoromethyl (-CF₃) and difluoromethylene (-CF₂) groups.

Due to spin-spin coupling, the -CF₃ signal appears as a triplet, and the -CF₂ signal appears as a quartet. The chemical shifts are highly characteristic; based on typical ranges, the -CF₃ group resonance is expected around -80 to -85 ppm, while the -CF₂ signal appears further downfield. thermofisher.comucsb.edu Furthermore, coupling to the NMR-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) gives rise to satellite peaks, with the magnitude of the two-bond tin-fluorine coupling constant (²J(¹¹⁹Sn,¹⁹F)) being sensitive to the substitution pattern at the tin atom. huji.ac.il The simplicity and high resolution of ¹⁹F NMR spectra make it an ideal technique for real-time monitoring of reactions, as the consumption of starting material and the appearance of fluorinated products can be easily quantified.

¹H and ¹³C NMR spectra are essential for confirming the structure of the tributyl groups attached to the tin atom. The ¹H NMR spectrum typically shows a series of overlapping multiplets in the aliphatic region (approximately 0.9 to 1.6 ppm) corresponding to the four distinct proton environments of the butyl chains. The protons on the α-carbon (directly attached to tin) are the most deshielded and often show satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn nuclei.

Table 2: Typical NMR Data for the Tributyltin Moiety

| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | -Sn-CH₂ -CH₂-CH₂-CH₃ | 0.9 - 1.2 | α-protons, often shows Sn satellites |

| ¹H | -Sn-CH₂-CH₂ -CH₂-CH₃ | 1.4 - 1.7 | β-protons |

| ¹H | -Sn-CH₂-CH₂-CH₂ -CH₃ | 1.2 - 1.4 | γ-protons |

| ¹H | -Sn-CH₂-CH₂-CH₂-CH₃ | ~0.9 | δ-protons, triplet |

| ¹³C | -Sn-CH₂ -CH₂-CH₂-CH₃ | 9 - 11 | α-carbon, shows ¹J(Sn,C) coupling |

| ¹³C | -Sn-CH₂-CH₂ -CH₂-CH₃ | 29 - 30 | β-carbon |

| ¹³C | -Sn-CH₂-CH₂-CH₂ -CH₃ | 27 - 28 | γ-carbon |

X-ray Diffraction: Solid-State Structure Determination of Key Complexes and Intermediates

While this compound is a liquid at room temperature, X-ray diffraction is a crucial technique for determining the solid-state structure of its crystalline derivatives and key reaction intermediates. researchgate.net Of particular interest are the adducts formed with Lewis bases, such as 1,10-phenanthroline. researchgate.net

Single-crystal X-ray analysis of these complexes provides definitive proof of the tin atom's ability to expand its coordination sphere from four to five or six. researchgate.net In such complexes, the tin center typically adopts a distorted trigonal bipyramidal (five-coordinate) or octahedral (six-coordinate) geometry. researchgate.net These structural studies are vital for understanding the mechanistic pathways of reactions involving this compound, as they provide a static snapshot of stable intermediates, confirming the stereochemistry and bonding parameters, including Sn-C, Sn-F, and Sn-ligand bond lengths and angles.

Mass Spectrometry (HRMS) for Compound Identification and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound and its reaction products. The primary utility of HRMS is its ability to provide a highly accurate mass measurement, which allows for the determination of the elemental composition of the parent ion and its fragments. This is particularly important due to the complex isotopic pattern of tin, which has ten naturally occurring isotopes.

The electron ionization (EI) mass spectrum is characterized by a series of well-defined fragmentation pathways. The molecular ion peak [C₁₄H₂₇F₅Sn]⁺ is often of low abundance. The most common fragmentation process is the sequential loss of butyl radicals (•C₄H₉, mass 57), leading to prominent ions such as [Sn(C₄H₉)₂(C₂F₅)]⁺ and [Sn(C₄H₉)(C₂F₅)]⁺. Another characteristic fragmentation is the cleavage of the C-C bond in the perfluoroethyl group, resulting in the loss of a trifluoromethyl radical (•CF₃) to give an [M - CF₃]⁺ fragment. Rearrangements involving the transfer of a fluorine atom to the tin center can also occur, leading to ions containing Sn-F bonds.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Ion Formula | Fragmentation Pathway |

|---|---|

| [C₁₀H₁₈F₅Sn]⁺ | [M - C₄H₉]⁺ |

| [C₆H₉F₅Sn]⁺ | [M - 2(C₄H₉)]⁺ |

| [C₂F₅Sn]⁺ | [M - 3(C₄H₉)]⁺ |

| [C₁₃H₂₇F₂Sn]⁺ | [M - CF₃]⁺ |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group and Electronic Properties

Vibrational and electronic spectroscopies provide complementary information about the functional groups and electronic structure of this compound.

Infrared (IR) spectroscopy is used to confirm the presence of specific functional groups. The spectrum is dominated by strong absorption bands corresponding to the C-H stretching vibrations of the butyl groups, which appear in the 2850-3000 cm⁻¹ region. libretexts.org The most diagnostic feature is the set of very strong and complex absorption bands in the 1350-1000 cm⁻¹ region, which are characteristic of the C-F stretching modes of the pentafluoroethyl group. wpmucdn.com The presence of both sets of bands is a clear indicator of the compound's structure.

Electronic (UV-Vis) spectroscopy is of limited utility for the characterization of simple tetraalkylstannanes like this compound. As a colorless liquid, it lacks chromophores that absorb light in the visible region. libretexts.org The electronic transitions available are high-energy σ → σ* transitions associated with the C-H, C-C, and Sn-C single bonds, which occur in the far-ultraviolet region (<200 nm) and are generally not accessible by standard laboratory spectrometers. libretexts.org Therefore, UV-Vis spectroscopy is not typically employed for routine characterization or for probing the electronic properties of this compound.

Challenges and Future Research Directions in Tributyl Pentafluoroethyl Stannane Chemistry

Development of More Sustainable and Less Toxic Alternatives to Organotin Reagents

A primary challenge in using tributyl(pentafluoroethyl)stannane is the inherent toxicity and environmental persistence of organotin compounds. Triorganotin compounds, in particular, are known for their endocrine-disrupting effects. This has led to a significant push towards finding safer alternatives that can perform similar chemical transformations.

The search for less toxic reagents is a central theme in modern organic synthesis. sigmaaldrich.com Research efforts are directed towards alternative metals that are less toxic than tin, or even metal-free approaches. sigmaaldrich.comcapes.gov.br For instance, hypervalent iodine reagents have been explored as alternatives for certain transformations due to their lower toxicity and metal-free nature, although they are often required in stoichiometric amounts. capes.gov.br The development of reagents based on less toxic metals that can mediate pentafluoroethylation is a key area of ongoing research. sigmaaldrich.com

Another avenue of investigation is the development of water-soluble or solid-supported tin reagents. sigmaaldrich.com These approaches aim to simplify the removal of tin byproducts from the reaction mixture, thereby reducing the contamination of the final product and minimizing environmental release. sigmaaldrich.com While effective, these methods can sometimes increase the cost and complexity of the synthetic process. sigmaaldrich.com

Table 1: Toxicity of Organotin Compounds

| Compound Class | Toxicity Concern | LD₅₀ (murine models) |

|---|---|---|

| Triorganotins | Endocrine disruption, Cytotoxicity | ~0.7 mmol/kg |

This table provides a general overview of organotin toxicity. Specific values for this compound may vary.

Catalytic Systems for Reduced Stoichiometry and Waste Minimization

Traditionally, reactions involving organostannanes like this compound, such as the Stille cross-coupling, are run with stoichiometric quantities of the tin reagent. nih.govlibretexts.org This practice leads to the formation of significant amounts of organotin waste, which is difficult and costly to separate from the desired product and poses environmental hazards. sigmaaldrich.comnih.gov

Furthermore, advancements in catalyst design, particularly the development of highly active palladium catalysts with specialized phosphine (B1218219) ligands (e.g., XPhos), have enabled the coupling of less reactive electrophiles like aryl mesylates and tosylates. nih.gov These highly efficient catalysts can contribute to waste reduction by improving reaction yields and allowing for lower catalyst loadings.

Methods for the efficient removal of residual tin impurities are also critical for waste minimization. sigmaaldrich.com Techniques such as adsorption-flocculation using activated carbon and clay, or column chromatography with potassium carbonate-impregnated silica (B1680970) gel, have been developed to reduce tin contamination to parts-per-million (ppm) levels. sigmaaldrich.comdovepress.com

Expansion of Substrate Scope and Diversification of Reaction Types

While this compound is primarily known for its role in palladium-catalyzed cross-coupling reactions to introduce the C₂F₅ group, expanding the scope of compatible substrates and developing new reaction types are crucial for enhancing its synthetic utility. sigmaaldrich.com

Future research will likely focus on broadening the range of electrophiles that can effectively couple with this compound. While aryl halides are common partners, expanding the scope to include a wider variety of functional groups and heterocyclic systems remains an area of interest. nih.govlibretexts.org Overcoming challenges associated with sterically hindered or electronically demanding substrates is a key objective. libretexts.org

Beyond the Stille reaction, diversifying the types of transformations that can be achieved with this compound is another important research direction. Exploring its potential in other catalytic cycles or in radical-based reactions could unlock new synthetic pathways. For example, tributyltin hydride is a well-known radical mediator, suggesting that perfluoroalkylated tin hydrides could have unique applications in radical chemistry. acs.org The development of novel multi-component reactions that incorporate the pentafluoroethyl moiety in a single, efficient step is also a highly desirable goal, aligning with the principles of green chemistry. rsc.org

Integration with Green Chemistry Principles and Flow Chemistry Methodologies

The integration of green chemistry principles is essential for the future of organotin chemistry. youtube.com This involves a holistic approach that considers waste prevention, atom economy, and the use of safer solvents and reaction conditions. youtube.com The development of reactions that are catalytic in tin, as discussed previously, is a prime example of applying these principles. organic-chemistry.org

Flow chemistry, or continuous processing, offers a powerful platform to address many of the challenges associated with this compound. rsc.orgamt.uk Performing reactions in continuous-flow reactors provides significant advantages in terms of safety, efficiency, and scalability. tue.nl

Key Advantages of Flow Chemistry for Organotin Reactions:

Enhanced Safety: The small reactor volumes minimize the risk associated with handling toxic reagents and exothermic reactions. amt.uk

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio of flow reactors allows for precise temperature control and efficient mixing, often leading to higher yields and shorter reaction times. amt.uktue.nl

Waste Reduction: Optimized flow processes can lead to cleaner reactions with fewer byproducts, aligning with green chemistry's goal of waste prevention.

Automation and Scalability: Flow systems can be readily automated for high-throughput screening and are more easily scaled from laboratory to industrial production compared to batch processes. vapourtec.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.